(4-Chlorophenyl)(4-fluorophenyl)methanone
Overview
Description
“(4-Chlorophenyl)(4-fluorophenyl)methanone” is an aromatic compound . It is also known by other names such as Benzophenone, 4-chloro-; p-Chlorobenzophenone; p-CBP; 4-Chlorobenzophenone; p-Chlorophenyl phenyl ketone .
Molecular Structure Analysis
The molecular formula of “(4-Chlorophenyl)(4-fluorophenyl)methanone” is C13H8ClFO . The molecular weight is 216.663 . The structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Weak Interactions in Organic Fluorine Compounds
A study by Choudhury et al. (2002) explored weak interactions involving organic fluorine in compounds similar to (4-chlorophenyl)(4-fluorophenyl)methanone. The research focused on the structural analysis of these compounds, highlighting the presence of strong hydrogen bonds and C-F interactions, contributing to the understanding of molecular interactions in organic fluorine compounds.
Reactivity towards Sulfur- and Oxygen-Containing Nucleophiles
Pouzet et al. (1998) conducted a study on the reactivity of a derivative of (4-chlorophenyl)(4-fluorophenyl)methanone with sulfur- and oxygen-containing nucleophiles (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). This research contributed to the development of methods for functionalization of acyl-benzo[b]thiophene derivatives.
Anti-Tubercular Activities
Dwivedi et al. (2005) investigated the synthesis of phenyl cyclopropyl methanones, including derivatives of (4-chlorophenyl)(4-fluorophenyl)methanone, for anti-tubercular activities (Dwivedi et al., 2005). The study highlighted the potential of these compounds in the development of treatments for tuberculosis.
Dynamics and Polarity in Derivatives
Saiz et al. (1996) explored the effect of the location of chlorine atoms on the dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone (Saiz, Álvarez, Riande, Pinto, & Salom, 1996). This study contributes to the understanding of the physical properties of these compounds and their isomers.
Synthesis and Antibacterial Activity
Lv et al. (2013) synthesized novel methanone derivatives, including those similar to (4-chlorophenyl)(4-fluorophenyl)methanone, and evaluated their antifungal activity (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013). This study informs the potential of these compounds in developing antifungal agents.
Crystal Structure and Interaction Studies
The crystal structure and interactions of compounds related to (4-chlorophenyl)(4-fluorophenyl)methanone have been extensively studied, providing insights into their molecular conformations and potential applications in various fields, as exemplified by the research of Kang et al. (2015) and others (Kang, Kim, Park, & Kim, 2015).
Safety And Hazards
properties
IUPAC Name |
(4-chlorophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGROSAOZMCLHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550314 | |
Record name | (4-Chlorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-fluorophenyl)methanone | |
CAS RN |
2069-48-9 | |
Record name | 4-Chloro-4′-fluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2069-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, (4-chlorophenyl)(4-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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